1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine
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Overview
Description
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with an ethyl group and a 3-methylpiperidine-1-carbonyl group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the ethyl group and the 3-methylpiperidine-1-carbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
- 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine
Uniqueness
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine stands out due to its unique substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H20N4O |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(5-amino-1-ethylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H20N4O/c1-3-16-11(13)10(7-14-16)12(17)15-6-4-5-9(2)8-15/h7,9H,3-6,8,13H2,1-2H3 |
InChI Key |
YRSUDURNEUWJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N2CCCC(C2)C)N |
Origin of Product |
United States |
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